molecular formula C10H12O4 B165915 (S)-3-(Benzyloxy)-2-hydroxypropanoic acid CAS No. 127744-27-8

(S)-3-(Benzyloxy)-2-hydroxypropanoic acid

Cat. No. B165915
M. Wt: 196.2 g/mol
InChI Key: LYSUHDDCSREYHC-UHFFFAOYSA-N
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Description

This would typically include the compound’s molecular formula, molar mass, and structural formula. The compound’s IUPAC name could also be included.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

  • 2-Benzyloxybenzoic acid

    • Application: This compound is used in various chemical reactions due to its benzyloxy and carboxylic acid functional groups .
    • Method of Application: The specific method of application would depend on the reaction being carried out. Typically, it would be used as a reagent in a chemical reaction .
    • Results or Outcomes: The outcomes would vary based on the specific reaction. In general, the compound could be used to synthesize other compounds or to carry out specific transformations in a molecule .
  • 6-Benzyloxy-1-BOC-indole-2-boronic acid

    • Application: This compound is used in chemical synthesis, particularly in reactions involving boronic acids .
    • Method of Application: As with the previous compound, the method of application would depend on the specific reaction. It would typically be used as a reagent .
    • Results or Outcomes: The outcomes would depend on the specific reaction. Boronic acids are often used in coupling reactions, so this compound could be used to create new carbon-carbon bonds .
  • BnOCPA (benzyloxy-cyclopentyladenosine)

    • Application: This compound has been found to be a potent and selective analgesic which is non-addictive in test model systems .
    • Method of Application: The specific method of application would depend on the experimental design, but it would typically involve administering the compound to a test model and observing the effects .
    • Results or Outcomes: The compound was found to be a potent and selective analgesic, suggesting potential applications in pain management .

Safety And Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions. For example, if the compound has medicinal properties, future research could involve improving its efficacy or reducing its side effects.


For a specific compound like “(S)-3-(Benzyloxy)-2-hydroxypropanoic acid”, you would need to consult scientific literature or databases for detailed information. Please note that not all compounds will have information available in all these categories. If you have access to a university library, they often have subscriptions to scientific databases that you can use. Alternatively, there are free databases like PubChem, ChemSpider, and others that might be helpful. Please remember to always handle chemicals safely and responsibly.


properties

IUPAC Name

(2S)-2-hydroxy-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSUHDDCSREYHC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Benzyloxy)-2-hydroxypropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Leemhuis - 2007 - dspace.library.uu.nl
This thesis focuses on the synthesis of functionalized polyesters, poly(α-hydroxy) acids in particular, with increased hydrophilicity as materials for biomedical and pharmaceutical …
Number of citations: 1 dspace.library.uu.nl
DE Noga, TA Petrie, A Kumar, M Weck… - …, 2008 - ACS Publications
A polylactide copolymer with pendant benzyloxy groups has been synthesized by the copolymerization of a benzyl-ether substituted monomer with lactide. Debenzylation of the polymer …
Number of citations: 132 pubs.acs.org
M Leemhuis, CF Van Nostrum, JAW Kruijtzer… - …, 2006 - ACS Publications
Two functionalized dilactones with protected hydroxyl groups, benzyloxymethyl methyl glycolide (4a) and benzyloxymethyl glycolide (4b), were synthesized and converted to the …
Number of citations: 170 pubs.acs.org
TJ Watson, TA Ayers, N Shah, D Wenstrup… - … process research & …, 2003 - ACS Publications
A series of isoindoline analogues with either an indazole (HMR 2934, HMR 2651) or benzisoxazole (HMR 2543) appendage were prepared for the proposed treatment of psychiatric …
Number of citations: 36 pubs.acs.org
N Stuhr-Hansen, S Padrah, K Strømgaard - Tetrahedron letters, 2014 - Elsevier
An effective and improved procedure is developed for the synthesis of α-hydroxy carboxylic acids by treatment of the corresponding protonated α-amino acid with tert-butyl nitrite in 1,4-…
Number of citations: 14 www.sciencedirect.com
M Leemhuis, JAW Kruijtzer, CF van Nostrum… - …, 2007 - ACS Publications
The in vitro hydrolytic degradation of hydroxyl-functionalized poly(α-hydroxy acid)s was investigated. Benzyl-ether-protected hydroxyl-functionalized dilactones (S)-3-benzyloxymethyl-(S…
Number of citations: 57 pubs.acs.org
J Cheng - cheng.matse.illinois.edu
All chemicals were purchased from Sigma-Aldrich (St. Louis, MO, USA) and used as received unless otherwise specified. Dichloromethane (DCM) and tetrahydrofuran (THF) were dried …
Number of citations: 3 cheng.matse.illinois.edu
DE Noga - 2008 - search.proquest.com
The biocompatibility and biodegradability of poly (lactic acid)(PLA) facilitate its use in a variety of biomedical applications, ranging from sutures to drug delivery. However, uncontrolled …
Number of citations: 1 search.proquest.com
CL Stevens - 2018 - search.proquest.com
A new route to oligo (ethylene glycol) appended á-hydroxy acids has been created. Conditions to generate cyclic monomers with these newly formed á-hydroxy acids were explored. …
Number of citations: 2 search.proquest.com
X Xu, J Zhang, TM Filion, A Akalin… - ACS applied materials & …, 2021 - ACS Publications
Synergistically modulating mechanical properties and improving shape-memory performance while mitigating degradation-induced chronic inflammation of polylactide (PLA)-based …
Number of citations: 9 pubs.acs.org

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